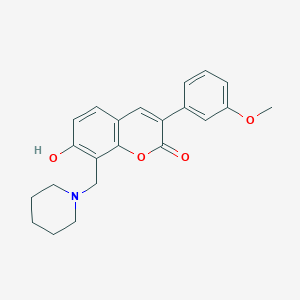![molecular formula C23H18FN5O2S2 B2458234 2-((2-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-8-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one CAS No. 896332-72-2](/img/structure/B2458234.png)
2-((2-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-8-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound appears to be a complex organic molecule with several functional groups, including a pyrazole ring, a thiophene ring, and a pyrido[1,2-a][1,3,5]triazin-4-one ring. The presence of these functional groups suggests that the compound could have interesting chemical and physical properties.
Synthesis Analysis
Without specific information, it’s difficult to provide a detailed synthesis analysis. However, the synthesis of such a compound would likely involve several steps, including the formation of the pyrazole ring, the introduction of the thiophene ring, and the formation of the pyrido[1,2-a][1,3,5]triazin-4-one ring.Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The fluorophenyl group would likely add electron-withdrawing character, which could influence the reactivity of the compound.Chemical Reactions Analysis
Again, without specific information, it’s hard to predict the exact chemical reactions this compound would undergo. The presence of multiple functional groups means it could potentially participate in a variety of reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorophenyl group could increase the compound’s lipophilicity, which could influence its solubility and permeability.Scientific Research Applications
Synthesis and Structural Characterization
The compound , due to its complex structure involving a pyrazolyl-thioether linkage and a pyrido[1,2-a][1,3,5]triazin-4-one core, is a subject of interest in the synthesis of novel heterocyclic compounds. Research has focused on synthesizing related structures with potential antibacterial properties. For instance, the synthesis of chalcones, pyrazolines, amino pyrimidines, and pyrimidinethiones, derivatives sharing structural similarities with the query compound, has been explored. These compounds were tested for their antibacterial activity, indicating the role of such structures in developing new antibacterial agents (Solankee & Patel, 2004).
Antiviral Activity
Further research into pyrazolyl-thioether compounds extends to their potential antiviral properties. For example, the synthesis and evaluation of 1-(1H-Pyrazolo[3,4-b]pyridin-5-yl)ethanone and its derivatives, including pyrido[2′,3′:3,4]pyrazolo[5,1-c][1,2,4]triazine, have been conducted. These compounds were tested for cytotoxicity and antiviral activity against HSV1 and HAV, showcasing the importance of such molecules in the search for new antiviral agents (Attaby et al., 2006).
Photovoltaic and Electroluminescence Properties
The structural features of the compound also make it a candidate for exploration in materials science, particularly in light-emitting devices and solar cells. Similar compounds containing triazine and pyridine units have been synthesized and their electroluminescence and photovoltaic properties studied. These compounds have shown promise in applications such as light-emitting diodes and solar cells, demonstrating the potential of pyrazolyl-thioether and related compounds in the development of new materials for energy applications (Lee & Liu, 2010).
Anticancer Activity
The potential anticancer activity of related compounds has also been investigated. Synthesis and structure-activity relationship studies of new thiophene-based heterocycles, including pyrazole and triazine derivatives, have highlighted their potential as antimicrobial and anticancer agents. These studies suggest that compounds with similar structural motifs to the queried compound could have significant therapeutic potential, particularly in treating various cancers (Mabkhot et al., 2016).
Safety And Hazards
Without specific information, it’s hard to provide detailed safety and hazard information. However, as with any chemical compound, appropriate safety precautions should be taken when handling and storing this compound.
Future Directions
Future research could focus on exploring the properties and potential applications of this compound. This could include studying its reactivity, investigating its potential uses, and optimizing its synthesis.
Please note that this is a general analysis based on the structure of the compound. For a more detailed and accurate analysis, specific information about the compound would be needed. If this compound is new or not widely studied, it may be necessary to conduct experimental studies to gather this information.
properties
IUPAC Name |
2-[2-[3-(4-fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-8-methylpyrido[1,2-a][1,3,5]triazin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18FN5O2S2/c1-14-8-9-28-20(11-14)25-22(26-23(28)31)33-13-21(30)29-18(15-4-6-16(24)7-5-15)12-17(27-29)19-3-2-10-32-19/h2-11,18H,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKZHSUBBUFHYBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=NC(=O)N2C=C1)SCC(=O)N3C(CC(=N3)C4=CC=CS4)C5=CC=C(C=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18FN5O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((2-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-8-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

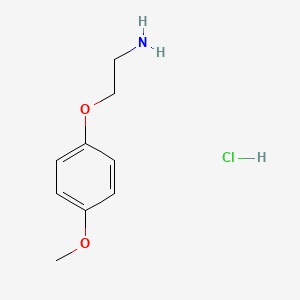
![(2R,4R,5R)-2-(5-amino-7-methyl-2,6,7,9,11-pentazatricyclo[6.3.1.04,12]dodeca-1(12),3,5,8,10-pentaen-2-yl)-5-(hydroxymethyl)oxolane-3,4-diol](/img/no-structure.png)
![1-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-3-thiophen-2-ylurea](/img/structure/B2458155.png)
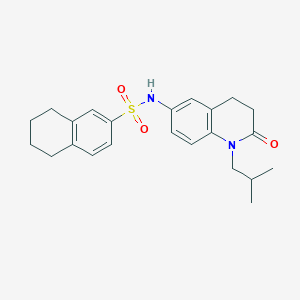
![4-[4-(4-Methylphenyl)-1-phenylpyrazol-3-yl]morpholine](/img/structure/B2458162.png)
![2-amino-4-(3-hydroxyphenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B2458163.png)
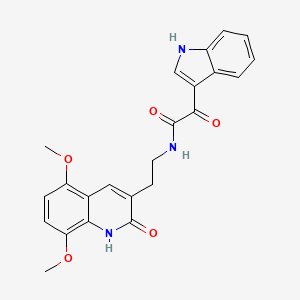
![7-(2H-1,3-benzodioxole-5-carbonyl)-5-[(4-chlorophenyl)methyl]-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one](/img/structure/B2458166.png)
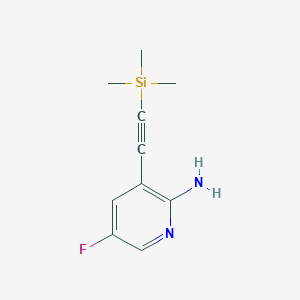
![2-((2-(2-fluorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-phenylacetamide](/img/structure/B2458169.png)
![8-(5-chloro-2-methoxyphenyl)-1,7-dimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2458170.png)
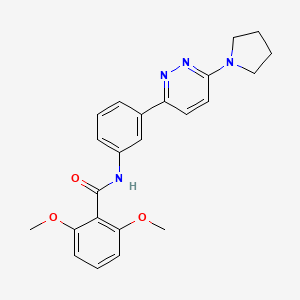
![N-(4-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}phenyl)-2,6-difluorobenzenecarboxamide](/img/structure/B2458172.png)
